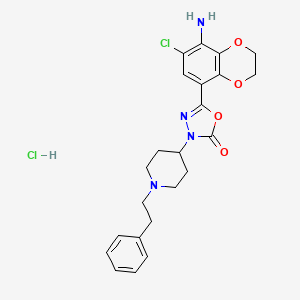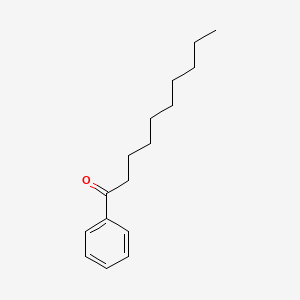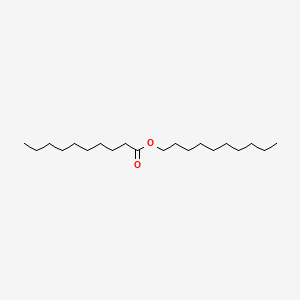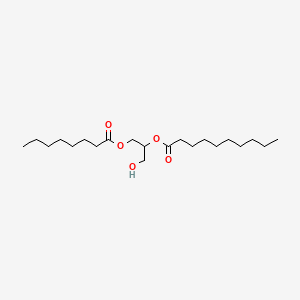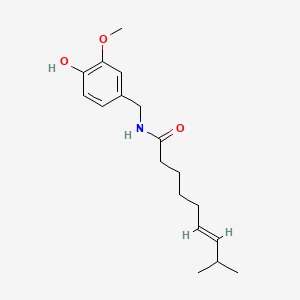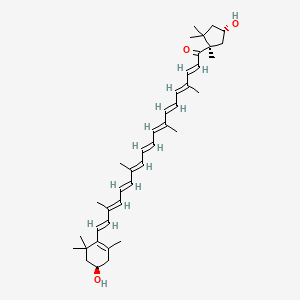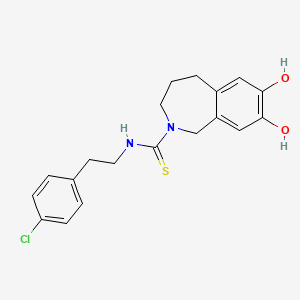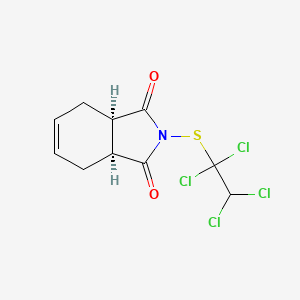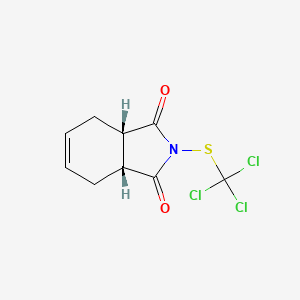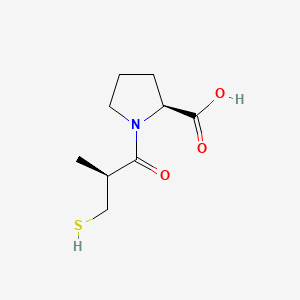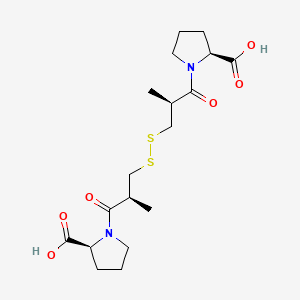
N-Benzyloxycarbonyl-L-proline
Übersicht
Beschreibung
N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .
Molecular Structure Analysis
The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . The compound has a molecular weight of 249.26 g/mol .Chemical Reactions Analysis
N-Benzyloxycarbonyl-L-proline is known to inhibit prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl-L-proline appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Inhibition of Prolidase Enzyme
“Z-Pro-OH” acts as a potent inhibitor of prolidase, an enzyme that cleaves dipeptides with C-terminal prolyl and hydroxyprolyl residues. This inhibition is crucial in regulating the metabolism of proline-rich proteins and has implications in wound healing and tissue repair processes .
Synthesis of Peptide Derivatives
It is utilized in the synthesis of peptide derivatives such as N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine. This application is significant in the development of pharmaceuticals and bioactive compounds .
Research on Fibroblast Prolidase
Studies have shown that “Z-Pro-OH” can inhibit prolidase activity in human fibroblasts, which has potential therapeutic implications for conditions associated with abnormal prolidase activity, such as certain skin disorders .
Impact on Murine Erythrocytes
Research involving murine erythrocytes has demonstrated that “Z-Pro-OH” can significantly inhibit erythrocyte prolidase, suggesting potential applications in hematological studies and therapies .
Wirkmechanismus
Target of Action
Z-Pro-OH primarily targets Prolyl endopeptidase . This enzyme is involved in the breakdown of proline-containing peptides, and its inhibition can have significant effects on various biological processes.
Mode of Action
Z-Pro-OH acts as an inhibitor of prolyl endopeptidase . It binds to the active site of the enzyme, preventing it from cleaving proline-containing peptides. This results in the accumulation of these peptides, which can have various downstream effects.
Biochemical Pathways
The inhibition of prolyl endopeptidase by Z-Pro-OH affects several biochemical pathways. These pathways primarily involve the metabolism of proline-containing peptides. The exact downstream effects can vary depending on the specific peptides involved and the physiological context .
Result of Action
The inhibition of prolyl endopeptidase by Z-Pro-OH can lead to the accumulation of proline-containing peptides. This can have various molecular and cellular effects, depending on the specific peptides involved. For example, it has been suggested that Z-Pro-OH could be used for prolidase deficiency (PD) research .
Action Environment
The action, efficacy, and stability of Z-Pro-OH can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with Z-Pro-OH, and the specific characteristics of the patient’s physiology .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-proline | |
CAS RN |
1148-11-4 | |
| Record name | Benzyloxycarbonyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzyloxycarbonyl-L-proline?
A1: The molecular formula of N-Benzyloxycarbonyl-L-proline is C13H15NO4, and its molecular weight is 249.26 g/mol.
Q2: Are there any spectroscopic data available for N-Benzyloxycarbonyl-L-proline?
A2: While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (IR) [, , ], and Differential Scanning Calorimetry (DSC) [, , , , ] to characterize N-Benzyloxycarbonyl-L-proline and its derivatives.
Q3: How does the structure of N-Benzyloxycarbonyl-L-proline influence its material properties?
A3: The incorporation of N-Benzyloxycarbonyl-L-proline into polymers can significantly impact their thermal properties. For instance, increasing the N-Benzyloxycarbonyl-L-proline content in copolymers with ε-caprolactone generally leads to a higher glass transition temperature (Tg) []. This is likely due to the rigid cyclic structure of proline and the bulky benzyloxycarbonyl group, which can restrict chain mobility.
Q4: What are the main applications of N-Benzyloxycarbonyl-L-proline in polymer synthesis?
A4: N-Benzyloxycarbonyl-L-proline serves as a valuable monomer for synthesizing biodegradable polymers [, , , , ]. It has been successfully copolymerized with various monomers, including ε-caprolactone [, ], cyclic carbonates [, ], and ε-caprolactam [], yielding copolymers with tunable properties for potential applications in drug delivery systems and biomedical materials.
Q5: How does the choice of comonomer affect the properties of copolymers containing N-Benzyloxycarbonyl-L-proline?
A5: The properties of copolymers containing N-Benzyloxycarbonyl-L-proline are heavily influenced by the type and amount of comonomer used. For instance, increasing the ε-caprolactone content generally decreases the Tg of the copolymer, while incorporating cyclic carbonates with pendant carboxylic groups introduces water solubility []. This highlights the versatility of N-Benzyloxycarbonyl-L-proline as a building block for tailoring polymer properties.
Q6: Does N-Benzyloxycarbonyl-L-proline exhibit any biological activity?
A6: N-Benzyloxycarbonyl-L-proline is recognized as a potent competitive inhibitor of the enzyme prolidase [, ]. This enzyme plays a crucial role in collagen metabolism, specifically in the hydrolysis of imidodipeptides containing proline.
Q7: How does N-Benzyloxycarbonyl-L-proline inhibit prolidase?
A7: While the exact mechanism remains to be fully elucidated, it is suggested that N-Benzyloxycarbonyl-L-proline competes with the natural substrates of prolidase for binding at the enzyme's active site []. This competitive inhibition can disrupt collagen metabolism and impact related physiological processes.
Q8: What are the potential implications of prolidase inhibition by N-Benzyloxycarbonyl-L-proline?
A8: Given the essential role of prolidase in collagen turnover, its inhibition by N-Benzyloxycarbonyl-L-proline could have implications for various physiological and pathological conditions. This includes potential applications in studying wound healing, fibrosis, and other conditions involving collagen dysregulation.
Q9: What other biological effects have been observed with N-Benzyloxycarbonyl-L-proline?
A9: Research suggests that N-Benzyloxycarbonyl-L-proline, alongside alpha-ketoglutarate, can stimulate procollagen production in human dermal fibroblasts []. This finding points to a potential application of N-Benzyloxycarbonyl-L-proline in promoting collagen synthesis, which is crucial for maintaining skin elasticity and combating wrinkle formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




